Lactacystin

Proteasome inhibition Cancer biology Apoptosis

Replace reversible inhibitors that compromise long-term assays. Lactacystin (CAS 133343-34-7) is the first-in-class, irreversible 20S proteasome inhibitor-covalently modifying the catalytic β5-subunit for durable target engagement in apoptosis, cell cycle, and neurite outgrowth studies. • Irreversible covalent binding-no target recovery unlike MG-132 • Metabolically stable in hepatocytes; resists CYP3A inactivation unlike epoxomicin • Validated in vivo Parkinson's model via stereotaxic nigrostriatal injection ≥98% purity. Ships ambient globally.

Molecular Formula C15H24N2O7S
Molecular Weight 376.4 g/mol
CAS No. 133343-34-7
Cat. No. B1674225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactacystin
CAS133343-34-7
SynonymsLactacystin
Molecular FormulaC15H24N2O7S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O
InChIInChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1
InChIKeyDAQAKHDKYAWHCG-RWTHQLGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lactacystin: Irreversible 20S Proteasome Inhibitor


Lactacystin (CAS 133343-34-7) is a natural product derived from Streptomyces that acts as the prototypical, cell-permeable, and irreversible inhibitor of the 20S proteasome [1]. Its unique mechanism involves covalent modification of the N-terminal threonine residue in the catalytic β5-subunit, leading to potent inhibition of the proteasome's chymotrypsin-like and trypsin-like activities [1]. First reported in 1991 [2], lactacystin is the first proteasome inhibitor discovered and remains a critical tool compound for fundamental research into the ubiquitin-proteasome system (UPS) and for creating robust models of Parkinson's disease [3].

Mechanism

Irreversible covalent 20S proteasome inhibition

Model System

Supports Parkinson's disease model generation

Key Attribute

Cell-permeable natural product probe

Lactacystin: Irreplaceable Specificity


The use of a specific proteasome inhibitor is a critical experimental decision, as 'in-class' compounds exhibit stark differences in potency, reversibility, metabolic stability, and off-target profiles that directly impact data interpretation. Substituting lactacystin with a peptide aldehyde like MG-132, for instance, introduces a reversible inhibitor with distinct off-target effects (e.g., calpain inhibition) and poor metabolic stability in primary cell models like human hepatocytes [1]. Similarly, the epoxyketone epoxomicin, while irreversible, is also rapidly metabolized by CYP3A enzymes, limiting its utility in certain cell types [1]. Conversely, the clinically used boronic acid bortezomib, though metabolically stable, has a distinct and narrower subunit selectivity profile and is not suitable for all experimental contexts, particularly given lactacystin's established and specific utility in creating in vivo models of Parkinson's disease [2]. Therefore, the choice of inhibitor must be dictated by the specific requirements of the assay, not by generic classification.

Reversibility Mismatch

Peptide aldehydes (e.g., MG-132) provide reversible inhibition; irreversible binding of lactacystin ensures sustained proteasome blockade.

CYP3A Metabolic Stability

Epoxomicin and MG-132 are rapidly cleared by CYP3A in hepatocyte models; lactacystin shows reported higher metabolic stability.

Subunit Selectivity Profile

Bortezomib has narrower subunit selectivity; lactacystin modifies multiple β-subunits, altering pathway-response endpoints.

Lactacystin Comparative Evidence


Irreversible vs. Reversible Proteasome Inhibition

Lactacystin demonstrates significantly higher potency in cellular assays compared to the peptide aldehyde MG-132, which is only effective at much higher concentrations. In a study on Entamoeba histolytica, lactacystin was the most potent inhibitor, while MG-132 showed an inhibitory effect only at higher concentrations [1]. This difference is likely due to lactacystin's irreversible binding mechanism, which provides sustained proteasome inhibition, whereas MG-132 is a reversible inhibitor [2].

Irreversible vs. Reversible Potency
Head-to-head
More potent than MG-132 in E. histolytica growth inhibition; MG-132 required higher concentrations
Supports sustained proteasome blockade for amoebic models
In vitro trophozoite assay; irreversible binding drives potency difference
Proteasome inhibition Cancer biology Apoptosis

Covalent Binding and Subunit Selectivity

Lactacystin's mechanism is characterized by irreversible covalent modification of the N-terminal threonine in the catalytic β-subunits of the 20S proteasome, primarily the β5 subunit responsible for chymotrypsin-like activity [1]. This contrasts with reversible inhibitors like MG-132 and bortezomib, which bind non-covalently. Furthermore, while lactacystin modifies multiple catalytic β-subunits, it does so at different rates, a unique kinetic profile [2]. This irreversible binding ensures sustained inhibition of proteasome-dependent degradation pathways, which is not achievable with reversible compounds.

Covalent Binding & Selectivity
Class-level
Irreversible modification of β5-subunit N-terminal Thr; also modifies other β-subunits at different rates
Supports durable inhibition for extended pathway studies
Distinct from reversible (MG-132) or slowly reversible (bortezomib) binders
Proteasome biology Enzyme mechanism Selectivity

Metabolic Stability in Hepatocytes

In primary human hepatocytes, a model with high metabolic capacity, epoxomicin and MG-132 are rapidly metabolized by CYP3A enzymes, rendering them ineffective. In contrast, lactacystin is much more stable metabolically in human liver microsomes and hepatocyte cultures [1]. This differential metabolic stability is a critical factor for experimental design, as it dictates whether a proteasome inhibitor can be used in specific cell types or co-culture models. Bortezomib also exhibits good metabolic stability in this system [1].

Metabolic Stability in Hepatocytes
Head-to-head
Much more stable than MG-132 and epoxomicin in primary human hepatocytes
Reported higher metabolic stability in CYP3A-competent models
MG-132 and epoxomicin rapidly cleared via CYP3A metabolism
Drug metabolism Hepatocyte biology CYP3A

In Vivo Parkinson's Disease Modeling

Lactacystin is uniquely validated for creating robust in vivo models of Parkinson's disease (PD) through its direct, localized inhibition of the proteasome in the nigrostriatal pathway. This is a specific application not widely established for other common research proteasome inhibitors like MG-132 or epoxomicin [1]. Microinjection of lactacystin into the substantia nigra or striatum of mice and rats induces a PD-like motor phenotype and dopaminergic neuron loss 5-7 days post-injection, providing a reliable platform for testing neuroprotective therapies . This model has been further validated in minipigs, demonstrating translatability to large animal systems [2].

In Vivo Parkinson's Model
Supporting evidence
Established rodent and minipig PD model via intranigral/striatal injection
Supports Parkinson's disease model generation
Equivalent data for MG-132 or epoxomicin are limited
Parkinson's disease Neurodegeneration In vivo models

Limited Anti-Plasmodium Activity

In a comprehensive study of proteasome inhibitors against various Plasmodium falciparum strains, lactacystin exhibits comparatively weak antimalarial activity, with IC50 values in the micromolar range. This is in stark contrast to the high potency of the epoxyketone inhibitor epoxomicin, which has IC50 values in the low nanomolar range [1]. This significant quantitative difference defines the specific utility of each compound: epoxomicin is a potent antimalarial lead, while lactacystin's low potency against Plasmodium makes it a less suitable tool for this specific parasitic target, but reinforces its utility as a more selective tool for mammalian proteasome studies.

Anti-Plasmodium Potency
Head-to-head
IC50: 1490 nM (3D7), 1211 nM (D10), 2553 nM (Dd2)
Lower anti-Plasmodium potency; supports mammalian selectivity context
Epoxomicin IC50 1.7–10.4 nM; >100-fold more potent
Antimalarial research Parasitology Drug discovery

Lactacystin Application Scenarios


Ubiquitin-Proteasome System Research

Lactacystin is the ideal tool for studies requiring sustained, irreversible inhibition of the 20S proteasome to investigate protein degradation, cell cycle progression, and apoptosis. Its well-characterized mechanism of covalently modifying the catalytic β-subunits provides a durable blockade that is essential for observing downstream effects like neurite outgrowth in Neuro-2a cells [1]. This makes it superior to reversible inhibitors like MG-132 for long-term assays or for establishing robust, stable phenotypes [2].

In Vivo Modeling of Parkinson's Disease

Lactacystin is uniquely validated for creating reproducible animal models of Parkinson's disease (PD) [1]. Its direct stereotaxic injection into the nigrostriatal pathway of rodents or minipigs reliably induces dopaminergic neurodegeneration and motor deficits, providing a robust and translationally relevant platform for evaluating novel neuroprotective therapies and studying disease mechanisms [REFS-1, REFS-2].

Antigen Presentation & MHC Class I Pathways

Lactacystin is a powerful tool for dissecting the role of the proteasome in antigen processing. It has been demonstrated to block the presentation of a model protein, ovalbumin, by MHC Class I molecules, without affecting the presentation of the pre-processed peptide epitope [1]. This specific application stems from its irreversible inhibition of multiple proteasome β-subunits, leading to a comprehensive blockade of protein breakdown required for generating antigenic peptides [1].

Hepatocyte and CYP3A Studies

In contrast to epoxomicin and MG-132, which are rapidly metabolized and inactivated by CYP3A enzymes, lactacystin exhibits significantly greater metabolic stability in primary human hepatocytes [1]. This makes lactacystin a more reliable choice for investigating proteasome function in liver-derived cell lines, primary hepatocyte cultures, or any experimental system with high constitutive or induced CYP3A activity [1].

Application
Selection Property
Validation Focus
Ubiquitin-proteasome system research
Irreversible 20S proteasome inhibition
Protein degradation, cell cycle, apoptosis endpoints
Parkinson's disease model generation
Established in vivo PD model tool
Nigrostriatal neurodegeneration, motor deficit endpoints
MHC class I antigen presentation studies
Proteasome-dependent antigen processing blockade
Antigen presentation pathway analysis
Hepatocyte and CYP3A studies
CYP3A metabolic stability
Proteasome function in liver-derived models

Technical Documentation Hub

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26 linked technical documents
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